molecular formula C11H19ClN2O B021432 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride CAS No. 151257-01-1

2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride

Cat. No. B021432
CAS RN: 151257-01-1
M. Wt: 230.73 g/mol
InChI Key: WWRHZLCKSVQRBG-UHFFFAOYSA-N
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Description

2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride is a heterocyclic compound with the linear formula C11H19ClN2O . It has a molecular weight of 230.74 . This compound is an intermediate of Irbesartan , a medication used for the treatment of high blood pressure .


Molecular Structure Analysis

The molecular structure of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride consists of 11 carbon atoms, 19 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The exact structure visualization is not available in the search results.

Scientific Research Applications

Pharmaceutical Intermediate for Antihypertensive Medication

This compound is a key intermediate in the synthesis of Irbesartan , an angiotensin II receptor antagonist used to treat high blood pressure . It works by blocking the effects of angiotensin II, a hormone that can constrict blood vessels, leading to hypertension. The use of this compound in the synthesis of Irbesartan highlights its importance in the development of cardiovascular drugs.

Catalyst Ligand in Organic Synthesis

It serves as a ligand for organic transition metal catalysts . These catalysts are crucial for synthesizing a wide range of organic compounds, including pharmaceuticals and polymers. The compound’s unique structure allows it to bind to metals, facilitating reactions that form complex organic molecules.

Impurity Control in Drug Formulations

The compound is utilized in monitoring and controlling impurity levels in drug formulations, specifically for Irbesartan . This is in accordance with the International Conference on Harmonization (ICH) guidelines, which emphasize the importance of purity in pharmaceuticals for safety and efficacy.

Research on Chemical Synthesis and Reactions

Scientific studies have explored the synthesis and reactivity of diazaspiro nonane derivatives, including this compound. These studies provide insights into the compound’s chemical properties and potential applications in developing new synthetic methods and materials.

Structural Analysis and Stereochemistry

Researchers have investigated the crystalline and molecular structures of related diazaspiro nonane derivatives. Understanding the stereochemistry and electronic configuration of these compounds is vital for predicting their reactivity and interactions with other molecules.

Biological Mechanisms and Applications

The chemistry and application of azines, which share structural similarities with this compound, have been extensively studied. These investigations shed light on the synthesis, properties, and potential biological applications of azines, which can inform research on diazaspiro nonane derivatives.

properties

IUPAC Name

2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O.ClH/c1-2-3-6-9-12-10(14)11(13-9)7-4-5-8-11;/h2-8H2,1H3,(H,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRHZLCKSVQRBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2(CCCC2)C(=O)N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436477
Record name 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one--hydrogen chloride (1/1)
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Molecular Weight

230.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride

CAS RN

151257-01-1
Record name 1,3-Diazaspiro[4.4]non-1-en-4-one, 2-butyl-, hydrochloride (1:1)
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Record name 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride
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Record name 1,3-Diazaspiro[4.4]non-1-en-4-one, 2-butyl-, hydrochloride (1:1)
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Synthesis routes and methods I

Procedure details

To 19.6 g (0.1 mol) of 1-cyano-1-n-pentanoylaminocyclopentane dissolved in 70 ml of methanol, 25 g (0,46 mol) of potassium hydroxide dissolved in 50 ml of water was added. The resulting solution was stirred and heated at 50-60° C., then under reflux conditions for 2,5 hours. The pH was decreased by the addition of 25 g of ammonium chlorid, then methanol was distilled off. The residue was extracted with 50 ml and 2×30 ml of toluene, the combined organic phases were evaporated to constant weight The residual 16 g of title compound was dissolved in 100 ml of acetone, the pH of the resulting solution was adjusted to 1-2 with hydrochloric acid solution, the mixture was crystallized, the crystals were collected by filtration to obtain 14 g of the title compound, yield 60.8%.
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Yield
60.8%

Synthesis routes and methods II

Procedure details

To the solution made of 11.0 g (0.1 mol) of 1-amino-1-cyanocyclopentane and 12.2 g (0.12 mol) of triethylamine in 80 ml of toluene, 13.0 g (0.1 mol) of valeroyl chloride was added at 30° C. After the addition the mixture was stirred at 60° C. for 1 hour, then it was cooled and washed three times with water. The phases were separated and to the organic phase at first 25 g of 20 w/v % sodium hydroxide solution and 7 g of tetrabutyl ammonium hydrogen sulfate, then at 10-15° C. 40 g of 30-35 w/v % hydrogen peroxide solution were added. The reaction mixture was heated to 25-30° C. and was stirred at that temperature for 2 hours. The mixture was then heated to 60° C. and the phases were separated again. To the toluene phase the solution of 3 g of sodium in 30 ml methanol was added and the mixture was heated to reflux temperature to distille out the solvent and the volatile components. The concentration was continued until the mixture was stirrable. To the resulting product 100 ml of acetone was added, the mixture was filtered and the pH of the filtrate was adjusted to 1-2 with conc. hydrochloric acid. The precipitated product was filtered off and dried to obtain 14 g of the title compound, yield 60.8%.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step Two
Quantity
13 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Four
Yield
60.8%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride
Reactant of Route 2
2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride
Reactant of Route 3
2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride
Reactant of Route 4
2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride
Reactant of Route 5
2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride
Reactant of Route 6
2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride

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